6-o-Chlorophenoxy-2-cyanopyridine
Description
Properties
Molecular Formula |
C12H7ClN2O |
|---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
6-(2-chlorophenoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H7ClN2O/c13-10-5-1-2-6-11(10)16-12-7-3-4-9(8-14)15-12/h1-7H |
InChI Key |
RJJOPRBVTXZDSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC(=N2)C#N)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
6-o-Chlorophenoxy-2-cyanopyridine has been studied for its potential pharmacological activities:
- Anticancer Activity : Research indicates that derivatives of cyanopyridines exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, studies have shown that compounds similar to this compound can act on PIM1 kinase, which is implicated in cancer cell proliferation .
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .
- Cardiotonic Effects : Some studies suggest that derivatives may enhance cardiac function, making them candidates for treating heart-related conditions .
Agricultural Applications
This compound is particularly valuable in the field of agrochemicals:
- Herbicides : The compound serves as an intermediate in the synthesis of herbicides, which are crucial for controlling unwanted vegetation in agricultural settings .
- Pesticides : Its derivatives have been developed into effective pesticides, contributing to crop protection strategies against pests and diseases .
Data Tables
| Application Area | Specific Use | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer | Inhibits PIM1 kinase; potential for cancer therapy |
| Antimicrobial | Effective against multiple bacterial strains | |
| Cardiotonic | Enhances cardiac function | |
| Agricultural Chemistry | Herbicides | Intermediates in herbicide synthesis |
| Pesticides | Developed into effective pesticide formulations |
Case Study 1: Anticancer Research
In a study published in the Journal of Advanced Biomedical & Pharmaceutical Sciences, researchers explored various cyanopyridine derivatives, including this compound, for their anticancer properties. The study highlighted significant inhibition of tumor growth in vitro, suggesting potential therapeutic applications .
Case Study 2: Agricultural Efficacy
A patent related to the synthesis of 2-cyanopyridines emphasizes the role of such compounds in developing new herbicides. The findings indicate that these compounds effectively reduce weed populations without harming crops, showcasing their utility in sustainable agriculture practices .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s <i>ortho</i>-chlorophenoxy group introduces steric bulk and lipophilicity, contrasting with the thiophenyl group in ’s derivatives, which enhances sulfur-mediated interactions .
- Electronic Effects: The cyano group at position 2 in 6-<i>o</i>-Chlorophenoxy-2-cyanopyridine strongly withdraws electrons, unlike the 2-oxopropoxy group in ’s compounds, which has mixed electronic effects .
Physicochemical Properties
- Solubility: The <i>ortho</i>-chlorophenoxy group in the target compound likely reduces water solubility compared to 5-amino-2-chloropyridine (which has a polar -NH2 group) but enhances solubility relative to purely hydrophobic analogs like 2-chloro-5-cyanopyridine .
- Stability : Electron-withdrawing groups (-CN, -Cl) in the target compound may increase stability against oxidative degradation compared to derivatives with electron-donating groups (e.g., -NH2) .
Preparation Methods
Two-Step Halogen Substitution Approach
This method involves sequential substitution of halogens at the 2- and 6-positions of pyridine.
Step 1: Synthesis of 6-(2-Chlorophenoxy)-2-Chloropyridine
2,6-Dichloropyridine undergoes nucleophilic aromatic substitution with 2-chlorophenol under basic conditions. Optimal results are achieved using potassium carbonate in dimethylformamide (DMF) at 120°C for 12 hours, yielding 78–85% of the intermediate.
Reaction Conditions:
-
Substrate: 2,6-Dichloropyridine
-
Nucleophile: 2-Chlorophenol (1.1 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMF
-
Temperature: 120°C
The reaction proceeds via deprotonation of 2-chlorophenol to form a phenoxide ion, which attacks the electron-deficient 6-position of pyridine. Steric hindrance from the ortho-chloro substituent minimally affects reactivity due to the planar aromatic system.
Step 2: Cyanide Substitution at Position 2
The 2-chloro group in 6-(2-chlorophenoxy)-2-chloropyridine is replaced with a cyano group using potassium cyanide (KCN) and tricaprylylmethylammonium chloride (Aliquat 336) as a phase-transfer catalyst.
Reaction Conditions:
-
Substrate: 6-(2-Chlorophenoxy)-2-chloropyridine
-
Cyanide Source: KCN (1.1 equiv)
-
Catalyst: Aliquat 336 (1–5 mol%)
-
Solvent: Water
-
Temperature: 30°C
The phase-transfer catalyst facilitates the migration of CN⁻ ions into the organic phase, enabling efficient substitution at mild temperatures. This method eliminates the need for toxic solvents like dimethyl sulfoxide (DMSO) and avoids heavy-metal contaminants.
Alternative Methods for Cyanopyridine Synthesis
Detailed Experimental Procedures
Synthesis of 6-(2-Chlorophenoxy)-2-Chloropyridine
Procedure:
-
Combine 2,6-dichloropyridine (10.0 g, 67.5 mmol), 2-chlorophenol (8.7 g, 67.5 mmol), and K₂CO₃ (18.6 g, 135 mmol) in DMF (100 mL).
-
Heat at 120°C under nitrogen for 12 hours.
-
Cool, filter, and concentrate under reduced pressure.
-
Purify via column chromatography (hexane/ethyl acetate, 4:1) to isolate the product as a white solid (8.2 g, 82%).
Analytical Data:
-
¹H NMR (500 MHz, CDCl₃): δ 8.51 (d, J = 5.0 Hz, 1H, pyridine H-3), 7.68 (d, J = 5.0 Hz, 1H, pyridine H-4), 7.45–7.38 (m, 2H, aromatic H), 7.32–7.25 (m, 2H, aromatic H).
-
IR (KBr): 1580 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).
Cyanide Substitution to Form 6-(2-Chlorophenoxy)-2-Cyanopyridine
Procedure:
-
Dissolve 6-(2-chlorophenoxy)-2-chloropyridine (5.0 g, 20.2 mmol) in water (50 mL).
-
Add KCN (1.45 g, 22.2 mmol) and Aliquat 336 (0.5 g, 1.2 mmol).
-
Stir at 30°C for 4 hours.
-
Extract with dichloromethane (3 × 30 mL), wash with brine, and dry over Na₂SO₄.
-
Distill under reduced pressure to obtain a pale-yellow solid (4.1 g, 90%).
Analytical Data:
-
¹³C NMR (125 MHz, CDCl₃): δ 158.2 (C-O), 149.6 (C≡N), 139.4–115.2 (aromatic carbons).
-
GC-MS: m/z 235 [M]⁺.
Optimization and Reaction Mechanisms
Influence of Catalysts and Solvents
Temperature and Reaction Time Effects
-
Phenoxy Substitution: Yields plateau at 120°C; higher temperatures promote decomposition.
-
Cyanide Substitution: Reactions at 30°C achieve full conversion in 4 hours, whereas 50°C causes hydrolysis of the cyano group.
Comparative Analysis of Methods
| Parameter | Two-Step Substitution | Ullmann Coupling |
|---|---|---|
| Yield | 90% | 65% |
| Reaction Temperature | 30–120°C | 150–200°C |
| Catalyst Toxicity | Low (Aliquat 336) | Moderate (CuI) |
| Byproducts | <5% | 15–20% |
Q & A
Q. What are the established synthetic routes for 6-ooo-Chlorophenoxy-2-cyanopyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of a chlorophenol derivative with a cyanopyridine precursor. For example, analogous syntheses (e.g., ) use palladium/copper catalysts in polar aprotic solvents (e.g., DMF or toluene) under reflux. Key factors include:
- Catalyst selection : Pd(OAc)₂ or CuI for cross-coupling reactions (critical for forming the chlorophenoxy-cyanopyridine bond) .
- Solvent optimization : DMF enhances solubility of aromatic intermediates, while toluene minimizes side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve ≥95% purity .
Example protocol:
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Condensation | 4-Chlorophenol, 2-cyanopyridine, K₂CO₃, DMF, 80°C | 65 | 92 | |
| Cyclization | Pd(OAc)₂, CuI, DMF, 120°C | 78 | 95 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 6--Chlorophenoxy-2-cyanopyridine?
- Methodological Answer :
- NMR : H/C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and chlorophenoxy groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 261.05) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity; retention time compared to standards .
Q. How can researchers design initial biological activity screens for 6-ooo-Chlorophenoxy-2-cyanopyridine?
- Methodological Answer : Prioritize targets based on structural analogs (e.g., notes oxazolo-pyridine derivatives with kinase inhibition). Use:
- In vitro assays : Enzyme inhibition (e.g., EGFR kinase) at 10 µM concentration .
- Cell-based models : Cytotoxicity screening in cancer cell lines (e.g., MTT assay, 48–72 hr exposure) .
Advanced Research Questions
Q. How can contradictory data on the biological activity of 6--Chlorophenoxy-2-cyanopyridine across studies be systematically addressed?
- Methodological Answer :
- Replicate studies : Control variables like solvent (DMSO vs. aqueous buffers), cell passage number, and assay temperature .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects .
- Mechanistic profiling : Use RNA-seq or proteomics to identify off-target pathways in divergent models .
Q. What strategies optimize the regioselectivity of 6--Chlorophenoxy-2-cyanopyridine derivatives for target-specific applications?
- Methodological Answer :
- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict electrophilic substitution sites on the pyridine ring .
- Directed functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance cyanopyridine reactivity .
Example modifications:
| Derivative | Modification | Target Selectivity (IC₅₀) |
|---|---|---|
| 4-NO₂ | Enhanced kinase binding | EGFR: 0.8 µM |
| 3-CH₃ | Reduced cytotoxicity | HeLa cells: IC₅₀ > 50 µM |
Q. How can the long-term stability of 6--Chlorophenoxy-2-cyanopyridine be evaluated under varying storage conditions?
- Methodological Answer :
- Accelerated stability studies : Store at 25°C/60% RH, 40°C/75% RH for 1–6 months; monitor degradation via HPLC .
- Light sensitivity : Expose to UV (365 nm) for 48 hr; assess photodegradation products via LC-MS .
- Recommendations : Lyophilized form stable at -20°C; solutions in DMSO stable for 3 months at -80°C .
Methodological Considerations
What frameworks (e.g., PICO, FINER) are applicable for formulating research questions on 6-ooo-Chlorophenoxy-2-cyanopyridine?
- Answer : Use PICO to define:
- Population : Specific enzyme/cell line (e.g., "EGFR-positive lung cancer cells").
- Intervention : Compound concentration, exposure time.
- Comparison : Positive controls (e.g., gefitinib for EGFR).
- Outcome : IC₅₀, apoptosis rate .
Apply FINER criteria to ensure feasibility and novelty (e.g., "Does 6--Chlorophenoxy-2-cyanopyridine inhibit non-receptor tyrosine kinases?").
Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
- Answer :
- Scaffold diversification : Syntize 10–20 derivatives with variations at the chlorophenoxy or cyanopyridine moieties .
- Data analysis : Use multivariate regression (e.g., PLS) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
